molecular formula C27H24ClN3O4S B15012835 4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B15012835
M. Wt: 522.0 g/mol
InChI Key: JUEHMYLAZFEREJ-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxy-3-methoxyphenyl)methylidene]amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-[(1-(2-Hydroxyphenyl)ethylidene]amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

Uniqueness

4-[(E)-({4-[(3-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}METHYLIDENE)AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the 3-chlorophenyl and pyridin-2-yl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H24ClN3O4S

Molecular Weight

522.0 g/mol

IUPAC Name

4-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C27H24ClN3O4S/c1-2-34-26-17-20(9-14-25(26)35-19-21-6-5-7-22(28)16-21)18-30-23-10-12-24(13-11-23)36(32,33)31-27-8-3-4-15-29-27/h3-18H,2,19H2,1H3,(H,29,31)

InChI Key

JUEHMYLAZFEREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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